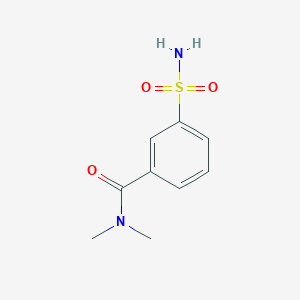

N,N-dimethyl-3-sulfamoylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-3-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVPHZGXBDBQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N,N-Dimethyl-3-sulfamoylbenzamide

The traditional synthesis of this compound typically follows a linear, stepwise approach, ensuring the controlled formation of the desired product.

A common and logical route to this compound begins with a commercially available starting material, such as 3-sulfamoylbenzoic acid. This intermediate already possesses the key sulfonamide and carboxylic acid functionalities at the desired positions on the benzene (B151609) ring. The synthesis then proceeds through the formation of the amide bond.

Alternatively, a synthetic sequence can commence with benzoic acid. The key steps in this approach involve:

Chlorosulfonation: Benzoic acid is treated with chlorosulfonic acid, often at elevated temperatures, to introduce a chlorosulfonyl group (-SO₂Cl) onto the aromatic ring. This electrophilic aromatic substitution reaction typically directs the incoming group to the meta position, yielding 3-(chlorosulfonyl)benzoic acid.

Sulfonamide Formation: The resulting sulfonyl chloride is then reacted with dimethylamine (B145610) to form the N,N-dimethylsulfamoyl group.

Amide Formation: Finally, the carboxylic acid group is converted to the N,N-dimethylamide.

This stepwise strategy allows for the purification of intermediates at each stage, ensuring the final product's high purity.

The conversion of the carboxylic acid group of 3-sulfamoylbenzoic acid to the corresponding N,N-dimethylamide is a critical step. Several standard and effective amide bond formation strategies can be employed:

Acid Chloride Formation followed by Amination: The carboxylic acid can be activated by converting it into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with dimethylamine to furnish this compound.

Carbodiimide (B86325) Coupling: A widely used method involves the use of coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). nih.gov These reagents activate the carboxylic acid, facilitating its reaction with dimethylamine. The reaction is often carried out in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is known for its mild reaction conditions and broad functional group tolerance. nih.gov

Other Coupling Reagents: A variety of other coupling reagents have been developed for amide bond formation. For instance, methoxysilanes like tetramethoxysilane (B109134) have been utilized as effective coupling agents in solvent-free conditions, offering good to excellent yields. researchgate.net Another approach involves the in-situ formation of a thioester from the carboxylic acid, which then reacts with the amine to form the amide bond. escholarship.org

A patent describes a one-pot method for synthesizing N,N-dimethylbenzamides from benzyl (B1604629) cyanide and iodobenzene (B50100) using N,N-dimethylformamide (DMF) as the amide source, catalyzed by copper(I) oxide. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Typical Conditions | Notes |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Often with DMAP in solvents like DCM or DMF nih.gov | Water-soluble byproducts are easily removed. nih.gov |

| Dicyclohexylcarbodiimide | DCC | Similar to EDC | Forms a urea (B33335) byproduct that can be challenging to remove. |

| Thionyl Chloride | SOCl₂ | Two-step process: acid to acid chloride, then amination | Highly reactive, may not be suitable for sensitive substrates. |

| Tetramethoxysilane | - | Solvent-free, 80 °C researchgate.net | Offers an environmentally friendly alternative. researchgate.net |

The formation of the sulfonamide bond is another key transformation in the synthesis of this compound, especially when starting from 3-(chlorosulfonyl)benzoic acid.

The most direct method involves the reaction of a sulfonyl chloride with an amine. In the context of this compound synthesis, 3-(chlorosulfonyl)benzoic acid is reacted with dimethylamine. This nucleophilic substitution reaction at the sulfur atom is typically efficient and high-yielding. The reaction is often carried out in a suitable solvent and may require a base to neutralize the hydrochloric acid byproduct.

Research has also explored the use of N-silylamines in reaction with sulfonyl chlorides or fluorides to produce sulfonamides in high yields. nih.gov This method can be performed without a solvent, and the trimethylsilyl (B98337) chloride byproduct can be recovered. nih.gov

Table 2: Selected Sulfonamide Formation Methods

| Starting Material | Reagent | Product | Key Features |

| Sulfonyl Chloride | Amine | Sulfonamide | Common and direct method. organic-chemistry.org |

| Sulfonyl Chloride | N-Silylamine | Sulfonamide | High yields, can be solvent-free. nih.gov |

| Sulfonic Acids/Salts | Amine | Sulfonamide | Microwave-assisted, good functional group tolerance. organic-chemistry.org |

| Thiols | N-Chlorosuccinimide, Amine | Sulfonamide | In-situ generation of sulfonyl chloride. organic-chemistry.org |

Advanced Synthetic Techniques for Analog Generation

To explore the structure-activity relationships of sulfamoylbenzamide derivatives, advanced synthetic techniques are employed to generate a diverse range of analogs efficiently.

Chemoselectivity is crucial when synthesizing analogs of this compound, as the molecule contains multiple reactive sites. For instance, selective modification of the amide or sulfonamide group, or functionalization of the aromatic ring, can lead to new derivatives with potentially interesting properties.

One approach involves the direct α-sulfidation of tertiary amides using sulfoxide (B87167) reagents under electrophilic amide activation conditions. nih.gov This method allows for the selective introduction of a sulfide (B99878) group at the position alpha to the amide carbonyl. While not directly applied to this compound in the cited literature, this principle of chemoselective functionalization can be adapted to generate novel analogs.

Another strategy is the divergent alkynylative difunctionalization of amides. nih.gov This method allows for the selective cleavage of either the C-O or C-N bond of the amide, followed by the introduction of an alkynyl group. nih.gov This technique could be used to transform the N,N-dimethylamide group of this compound into other functional groups, thereby creating a diverse set of analogs.

Continuous-flow chemistry offers several advantages over traditional batch synthesis, including improved safety, reproducibility, and scalability. researchgate.net These benefits are particularly relevant for the synthesis of pharmaceutically relevant compounds like sulfamoylbenzamides.

While specific continuous-flow protocols for this compound are not extensively detailed in the provided search results, the principles of flow chemistry can be applied to its synthesis. For example, the individual steps of sulfonation, sulfonamide formation, and amide bond formation could be performed in a continuous-flow reactor. This would involve pumping the reactants through heated tubes or channels, where the reactions occur. The product stream would then be collected and purified.

The development of continuous-flow protocols for amide and ester reductions using borane (B79455) dimethylsulfide complex highlights the potential of this technology for transformations relevant to sulfamoylbenzamide synthesis. researchgate.net Such protocols could be adapted for the selective reduction of the amide or carboxylic acid functionalities in intermediates, leading to a wider range of analogs.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the realm of sulfonamide synthesis, microwave irradiation facilitates a rapid and efficient process for creating compounds structurally related to this compound.

One notable microwave-assisted method allows for the synthesis of sulfonamides directly from sulfonic acids or their sodium salts, bypassing the need to isolate traditionally required sulfonyl chloride intermediates. organic-chemistry.org This process typically involves two steps under microwave irradiation. First, the sulfonic acid is activated, for example, with 2,4,6-trichloro- nih.govnih.govnih.gov-triazine (TCT). Second, the activated intermediate is reacted with an amine, such as dimethylamine, to form the final sulfonamide. organic-chemistry.org This approach is valued for its operational simplicity and tolerance of a wide range of functional groups. organic-chemistry.org

Research on similar sulfamoylbenzamide structures has shown that microwave irradiation can significantly improve reaction times for certain coupling reactions. For instance, in the synthesis of bicyclic derivatives, N-methylated substrates were observed to react faster under microwave conditions, while no significant improvement was seen for unsubstituted equivalents. nih.gov This highlights the nuanced benefits of microwave energy, where its effectiveness can be substrate-dependent.

Table 1: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Yield | Often lower | Generally higher |

| Side Reactions | More prevalent | Significantly reduced |

| Intermediate Isolation | Often necessary (e.g., sulfonyl chloride) | Can be avoided |

Regioselective Synthesis and Stereochemical Considerations

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is critical in the synthesis of complex aromatic compounds like sulfamoylbenzamides. The substitution pattern on the benzene ring profoundly influences the compound's properties.

In the synthesis of related sulfamoylbenzamide derivatives, the introduction of the sulfamoyl group is a key step where regioselectivity is crucial. For example, the Friedel-Crafts sulfonylation of substituted anilides with chlorosulfonic acid can lead to a mixture of regioisomers, which then require separation by techniques like column chromatography. nih.gov The precise location of the sulfonyl chloride group on the aromatic ring is confirmed through analytical methods such as 1H NMR, by analyzing the coupling constants of the protons on the benzene ring. nih.gov

Once the key sulfonyl chloride intermediate is synthesized and purified, it can be reacted with various amines to produce a library of structurally diverse analogs. This modular approach allows for systematic modification of the molecule to explore its chemical space. nih.govnih.gov While this compound itself is achiral, stereochemical considerations become paramount when chiral substituents are introduced either on the amine or elsewhere on the benzamide (B126) scaffold. The synthesis of such chiral derivatives would require stereoselective methods or separation of enantiomers to study their specific biological activities.

Chemical Reactivity Analysis of the Sulfamoylbenzamide Core

The chemical behavior of the this compound core is dictated by its functional groups: the N,N-dimethylcarboxamide and the N,N-dimethylsulfonamide moieties attached to the benzene ring.

Oxidation and Reduction Pathways of Substituents

The substituents on the sulfamoylbenzamide core present potential sites for oxidation and reduction reactions, although specific studies on this compound are not extensively detailed in the provided context. However, general principles can be applied. The sulfur atom in the sulfamoyl group is in its highest oxidation state (+6) and is therefore resistant to further oxidation. It is, however, susceptible to reduction, though this typically requires harsh conditions.

The N,N-dimethylamino groups could potentially be oxidized. For instance, the nitrogen atom of the dimethylamino group could undergo oxidation to form an N-oxide derivative. The aromatic ring itself can undergo oxidation or reduction under specific catalytic conditions, but this would likely alter the core structure significantly.

Substitution Reactions and Derivatization Potential

The sulfamoylbenzamide core offers multiple avenues for substitution and derivatization, allowing for the creation of a wide range of analogs. nih.gov The aromatic ring is a primary site for electrophilic aromatic substitution, with the existing sulfamoyl and amide groups directing incoming electrophiles to specific positions.

The primary potential for derivatization lies in modifying the amine components of the molecule. The synthesis often starts from a common intermediate, such as 3-chlorosulfonylbenzoic acid, which is then reacted with a diverse set of primary and secondary amines to generate a library of compounds with different substituents on the sulfonamide nitrogen. nih.govnih.gov This modular strategy has been effectively used to synthesize various sulfamoylbenzamide derivatives by reacting the key intermediate with a range of amines, including alkyls, cycloalkyls, and anilines. nih.govnih.gov

Table 2: Examples of Derivatization via Amine Substitution

| Starting Material | Reactant Amine | Resulting Moiety |

|---|---|---|

| 3-(Chlorosulfonyl)benzoic acid derivative | Cyclopentylamine | N-cyclopentylsulfamoyl |

| 3-(Chlorosulfonyl)benzoic acid derivative | Morpholine | Morpholine-4-sulfonyl |

This derivatization potential is crucial for structure-activity relationship (SAR) studies, where systematic changes to a molecule's structure are made to identify which components are essential for its properties.

Photochemical Transformation Mechanisms and Photoproduct Characterization

For example, N-benzoylformyl α,β-unsaturated amides have been shown to undergo an intramolecular [2+2] cycloaddition photochemically. rsc.org This reaction results in the formation of bicyclic imides. The efficiency of such photoreactions, measured by the quantum yield, is highly dependent on the substituents attached to the amide nitrogen. rsc.org

It is plausible that the this compound structure could undergo other types of photochemical reactions, such as photo-isomerization or reactions involving the substituents if they possess chromophores. For instance, N-hydroxysuccinimidyl (NHS) esters containing an azobenzene (B91143) backbone are known to undergo E/Z photoisomerization, a process that can be studied to understand the effects of light on derivatized molecules. researchgate.net Characterization of any resulting photoproducts would rely on advanced analytical techniques like HPLC coupled with mass spectrometry (LC-MS/MS) and NMR spectroscopy to elucidate their structures.

Structure Activity Relationship Sar and Design Principles

Systematic Modification of the N,N-Dimethyl-3-sulfamoylbenzamide Scaffold

Systematic modifications of the this compound scaffold have been undertaken to probe the chemical space around this core structure. These studies involve altering various substituents and ring systems to elucidate their impact on biological outcomes.

The nature and position of substituents on the benzamide (B126) core play a critical role in modulating the biological activity of this compound analogs. Research has shown that both the electronic and steric properties of these substituents are key determinants of potency.

For instance, in a series of sulfamoyl benzamidothiazoles, the introduction of a chloro or bromo group at the 3-position of the benzene (B151609) ring retained NF-κB activity, suggesting that hydrophobic elements in this region are favorable. nih.gov Conversely, substituents capable of forming hydrogen bonds, such as nitro, methoxy, and amino groups at the same position, led to a decrease in activity. nih.gov This highlights the importance of hydrophobicity for the interaction of this part of the molecule with its biological target. nih.gov

In another study focusing on STAT3 inhibitors derived from Niclosamide, replacing a chloro group with a hydrophilic sulfamoyl group (−SO2NH2) improved aqueous solubility but diminished antitumor activity. researchgate.netnih.gov However, further modifications of the sulfamoylbenzamide scaffold led to the identification of more potent compounds. researchgate.netnih.gov Specifically, the introduction of various N-substituted groups on the sulfamoylbenzamide core led to the discovery of a compound, designated as B12, with significantly enhanced inhibitory activity against the IL-6/STAT3 signaling pathway. researchgate.netnih.gov

The substitution pattern on the phenyl ring attached to the thiazole (B1198619) in sulfamoyl benzamidothiazole derivatives also significantly influences activity. nih.gov The presence of a bis-substituted phenyl ring was found to be essential for activity, as des-methyl analogs were inactive. nih.gov Replacing methyl groups with bromo substituents was also explored to probe functional group compatibility. nih.gov

These findings underscore the delicate balance of electronic and steric factors required for optimal biological activity. The strategic placement of hydrophobic and electron-withdrawing or donating groups can fine-tune the pharmacological profile of this compound derivatives.

Table 1: Effect of Substituents on Biological Activity

| Scaffold | Substituent Position | Substituent | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Sulfamoyl Benzamidothiazole | 3-position of benzene ring | -Cl, -Br | Retained NF-κB activity | nih.gov |

| Sulfamoyl Benzamidothiazole | 3-position of benzene ring | -NO2, -OCH3, -NH2 | Decreased NF-κB activity | nih.gov |

| Niclosamide Derivative | - | -SO2NH2 (replacing -Cl) | Improved solubility, decreased antitumor activity | researchgate.netnih.gov |

| Sulfamoyl Benzamidothiazole | Phenyl ring on thiazole | Des-methyl | Inactive | nih.gov |

Generally, increasing the number of aromatic rings in a molecule is associated with poorer compound developability. Specifically, having more than three aromatic rings often correlates with an increased risk of attrition during drug development. This is because a higher aromatic ring count can lead to decreased aqueous solubility and increased inhibition of cytochrome P450 enzymes. researchgate.net

In the context of this compound analogs, the replacement of the benzene ring with other aromatic or heteroaromatic systems has been explored. For example, bioisosteric replacement of the benzene ring in sulfamoyl benzamidothiazole derivatives with pyridine (B92270) or thiophene (B33073) resulted in a loss of activity. nih.gov This suggests a specific requirement for the electronic and hydrophobic properties of the benzene ring at this position for maintaining biological function.

Conversely, in another series of sulfamoylbenzamide derivatives designed as h-NTPDase inhibitors, the incorporation of various aromatic and heteroaromatic amines, such as substituted anilines and morpholine, led to potent and selective inhibitors. rsc.org For instance, a compound bearing a 4-bromophenyl group was a potent inhibitor of h-NTPDase1, while a derivative with a 4-methoxyphenyl (B3050149) group showed good activity against h-NTPDase2. rsc.org

These studies highlight that while a high aromatic ring count can be detrimental, the strategic incorporation of specific aromatic and heteroaromatic rings is a powerful tool for modulating the biological activity and selectivity of this compound-based compounds. The choice of the ring system must be carefully considered in relation to the specific biological target and desired physicochemical properties.

The introduction of alkyl and cyclic moieties to the this compound scaffold plays a significant role in molecular recognition and biological activity. These groups can influence the molecule's conformation, lipophilicity, and ability to fit into binding pockets, thereby affecting potency and selectivity.

In the development of sulfamoylbenzamide derivatives as HBV capsid assembly effectors, various alkyl and cycloalkyl groups were introduced. nih.gov A cyclopentyl sulfonamide derivative demonstrated notable anti-HBV activity. nih.gov Interestingly, inversion of the sulfonamide group, with the cyclopentyl group still present, largely preserved the potency. nih.gov This suggests that the hydrophobic interaction provided by the cyclopentyl group is a key contributor to the compound's activity, regardless of the precise orientation of the sulfonamide linker.

Further emphasizing the importance of specific structural features for molecular recognition, cyclization at the amide nitrogen, which removes the hydrogen-bond donating capability, resulted in inactive compounds. nih.gov This indicates that a hydrogen bond at this position is crucial for the interaction with the biological target.

In a different series of sulfamoyl benzamide derivatives targeting h-NTPDases, the incorporation of n-butyl and cyclopropyl (B3062369) groups led to compounds with sub-micromolar inhibitory concentrations against h-NTPDase2. rsc.org This again points to the favorable contribution of small, hydrophobic alkyl and cyclic groups to the binding affinity.

The systematic exploration of these moieties allows for the fine-tuning of the molecule's properties. For example, increasing the number of sp3 hybridized carbon atoms by introducing aliphatic rings can improve the chances of clinical success by reducing the aromatic ring count. researchgate.net

Table 2: Influence of Alkyl and Cyclic Groups on Biological Activity

| Scaffold/Target | Alkyl/Cyclic Moiety | Observed Effect on Activity | Reference |

|---|---|---|---|

| Sulfamoylbenzamide/HBV Capsid Assembly | Cyclopentyl | Potent anti-HBV activity | nih.gov |

| Sulfamoylbenzamide/HBV Capsid Assembly | Cyclized at amide N | Inactive | nih.gov |

| Sulfamoylbenzamide/h-NTPDases | n-Butyl, Cyclopropyl | Sub-micromolar inhibition of h-NTPDase2 | rsc.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This methodology is instrumental in drug design, offering a way to predict the activity of novel molecules and to understand the structural features that govern their biological effects. nih.govwseas.com

The development of predictive QSAR models for this compound and its analogs involves several steps, including the creation of a dataset of compounds with known biological activities, the calculation of molecular descriptors, and the application of statistical methods to build and validate the model. frontiersin.orgnih.gov

Various statistical techniques can be employed, from multiple linear regression (MLR) to more complex machine learning algorithms like support vector machines (SVM) and neural networks. researchgate.netkg.ac.rs For instance, a study on STAT3 inhibitors used QSAR modeling to guide the design of N-substituted sulfamoylbenzamide derivatives. researchgate.net The goal is to create a model with high predictive power, often assessed through internal and external validation techniques. nih.gov

The ultimate aim of these predictive models is to streamline the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency and most favorable properties, thereby reducing the time and cost associated with traditional screening methods. nih.gov

A crucial aspect of QSAR modeling is the identification of key molecular descriptors that are most influential in determining the biological activity of a compound. nih.gov These descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, electronic, and spatial properties. nih.govnih.gov

Commonly used descriptors include:

Physicochemical descriptors: These relate to properties like lipophilicity (e.g., logP), which affects how a molecule distributes between aqueous and lipid environments. researchgate.net

Electronic descriptors: These describe the electronic properties of a molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are important for understanding chemical reactivity. researchgate.net

Topological descriptors: These are numerical representations of the molecular structure, such as the Wiener index, which can capture information about molecular size and branching. kg.ac.rs

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and can provide detailed information about the electronic structure and geometry of a molecule. kg.ac.rs

For example, in a QSAR study of piperine (B192125) analogs, descriptors such as the partial negative surface area and the heat of formation were found to be important for predicting the inhibitory activity against a bacterial efflux pump. nih.gov In another study, descriptors related to partial charges and van der Waals surface area were key in modeling ligand binding. nih.gov

By identifying these key descriptors, researchers can gain a deeper understanding of the specific molecular features that drive biological activity. This knowledge is invaluable for the rational design of new, more effective this compound-based therapeutic agents.

Rational Design Strategies for Enhanced Molecular Properties

The rational design of analogs of this compound is a key process in medicinal chemistry aimed at optimizing molecular properties to improve potency, selectivity, and pharmacokinetic profiles. This involves systematic modifications of the lead compound and analysis of the resulting changes in biological activity. Key strategies employed in this process include scaffold hopping, isosteric replacements, and modulating the influence of substituent positioning.

Scaffold hopping is a widely applied strategy in drug design that involves replacing the central molecular core of a compound with a different chemical scaffold while preserving the essential three-dimensional arrangement of key binding features. nih.govnih.gov The goal is to identify novel chemotypes that may possess improved properties, such as enhanced potency, better metabolic stability, or the ability to enter new intellectual property space. nih.govtmu.edu.tw For a molecule like this compound, the benzamide core could be replaced with various heterocyclic systems to explore new chemical space and interactions with a biological target. rsc.org

Isosteric replacement is a more subtle, yet powerful, modification strategy where an atom or a group of atoms is exchanged for another with similar physical or chemical properties, leading to broadly similar biological activity. wikipedia.org This technique is often used to address specific liabilities in a lead compound, such as poor metabolic stability. scripps.edu The amide and sulfonamide moieties of this compound are common targets for isosteric replacement.

Amide Bond Isosteres : The amide bond is susceptible to hydrolysis by proteases, which can limit oral bioavailability. Replacing the amide linkage with metabolically robust bioisosteres can significantly improve a compound's pharmacokinetic profile. scripps.edu Heterocyclic rings such as 1,2,4-oxadiazoles, triazoles, or oxazoles are common amide isosteres that can mimic the hydrogen bonding pattern of the original amide. drughunter.com For instance, the replacement of an ester with a more stable amide in the development of Procainamide from Procaine demonstrated a significant increase in the duration of action. wikipedia.org Another emerging strategy is the use of a trifluoroethylamine group, which can mimic the carbonyl of the amide while enhancing metabolic stability. drughunter.com

Sulfonamide Isosteres : The sulfonamide group can also be replaced to modulate properties. The development of sulfonamide isosteres is an active area of research to fine-tune acidity, lipophilicity, and binding interactions. cambridgemedchemconsulting.com

The following table illustrates the concept of isosteric replacement on a related sulfamoyl benzamidothiazole scaffold, where modifications to the amide linker (Site C) dramatically affected activity.

| Compound | Modification at Amide Linker (Site C) | Relative Activity |

|---|---|---|

| Parent Compound | Standard Amide Link (-NHCO-) | Active |

| Analog 34a | Amine Link (-CH2NH-) | Inactive |

| Analog 34b | Inverse Amide Link (-CONH-) | Weakly Active |

| Analog 34c | N-Methyl Amide (-N(Me)CO-) | Inactive |

This data is derived from a study on substituted sulfamoyl benzamidothiazoles and demonstrates the critical nature of the amide linkage for maintaining biological activity. nih.gov

In this compound, the carboxamide and sulfonamide groups are in a meta (1,3) relationship. Shifting the sulfamoyl group to the ortho (1,2) or para (1,4) position would create a new chemical entity with a distinct three-dimensional shape and charge distribution. Such a change would profoundly impact how the molecule fits into a protein's binding site and alter the specific interactions it can form.

Research on various classes of compounds has consistently shown that the position of substituents has a significant effect on biological activity. For example, in a study of synthetic methcathinone (B1676376) analogs, compounds substituted at the 3- or 4-position of the aromatic ring were generally more potent than their 2-substituted counterparts, highlighting that the substitution site directly influences target engagement. nih.gov Similarly, structure-activity relationship studies on N-substituted benzamide derivatives as histone deacetylase inhibitors revealed that the position of substituents on the phenyl ring was critical for anti-proliferative activity. nih.gov

The importance of substituent positioning is further illustrated by SAR studies on sulfamoyl benzamidothiazoles, where the placement of substituents on the benzene ring (Site D) was explored.

| Compound | Substituent at Position 3 (meta to Amide) | Relative NF-κB Activity |

|---|---|---|

| Parent Compound | -H | Active |

| 42d | 3-Chloro | Active |

| 42e | 3-Bromo | Active |

| 42f | 3-Nitro | Decreased Activity |

| 42g | 3-Methoxy | Decreased Activity |

| 42k | 3-Amino | Decreased Activity |

This data is derived from a study on substituted sulfamoyl benzamidothiazoles. nih.gov It shows that while hydrophobic substituents at the 3-position were tolerated, the introduction of hydrogen-bond-forming groups at the same position led to a decline in activity, suggesting specific steric and electronic requirements for target engagement. nih.gov

Molecular Mechanisms of Action and Target Engagement

Identification of Protein and Enzyme Targets

Hepatitis B Virus (HBV) Capsid Protein Interaction

N,N-dimethyl-3-sulfamoylbenzamide belongs to a class of compounds known as sulfamoylbenzamides (SBAs), which act as core protein allosteric modulators (CpAMs) of the Hepatitis B virus (HBV). drexel.edu These compounds interfere with the proper assembly of the viral capsid, a crucial component for viral replication. nih.gov

The primary target of SBAs is the HBV core protein (HBc). nih.gov By binding to the core protein, these modulators induce conformational changes that disrupt the normal process of nucleocapsid formation. nih.govnih.gov Instead of forming functional, icosahedral capsids that can package the viral genome, the core proteins are forced into non-native assembly pathways. nih.gov This leads to the formation of aberrant, non-functional structures, such as disfigured circular assemblies or incomplete and aggregated capsids. nih.gov This misdirection of capsid assembly effectively inhibits HBV replication. nih.govnih.gov

Molecular modeling and structural studies have identified the binding site for sulfamoyl-based HBV capsid effectors at the interface of the core protein dimer-dimer. nih.gov Specifically, the interaction involves a "concave" region on one chain and a "lid" on another. nih.gov Key interactions include hydrogen bonds between the amide group of the sulfamoylbenzamide and amino acid residues like Tryptophan 102 and Threonine 128 of the core protein. nih.govnih.gov The sulfamoylbenzamide molecule fits into a hydrophobic pocket, and its various chemical groups make specific contacts that are crucial for its modulatory activity. nih.gov The disruption of these interactions, for instance by modifying the amide group, can abolish the antiviral activity, highlighting the specificity of the binding. nih.gov

Interestingly, different types of core protein allosteric modulators, such as heteroaryldihydropyrimidines (HAPs) and sulfamoylbenzamides (SBAs), bind to the same hydrophobic pocket at the dimer-dimer interface but can induce different non-native structures. nih.govelifesciences.org This suggests that while the binding site is conserved, the specific chemical nature of the modulator dictates the precise outcome of the aberrant assembly. elifesciences.org Furthermore, these modulators can also act on already formed capsids, causing distortion and even disruption of the intact structures, which represents another facet of their antiviral mechanism. psu.edu

| Compound Class | Target | Mechanism of Action | Effect on Capsid Assembly |

| Sulfamoylbenzamides (SBAs) | HBV Core Protein (HBc) | Allosteric modulation | Induces formation of aberrant, non-functional capsids |

| Heteroaryldihydropyrimidines (HAPs) | HBV Core Protein (HBc) | Allosteric modulation | Induces formation of irregular core protein aggregates |

Glucokinase Activation Mechanisms

Derivatives of this compound have been investigated as allosteric activators of glucokinase (GK), a key enzyme in glucose metabolism. nih.gov Glucokinase plays a vital role in maintaining glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate. nih.gov This function is central to glucose-stimulated insulin (B600854) secretion in pancreatic β-cells and glucose metabolism in the liver. nih.govnih.gov

Small-molecule glucokinase activators (GKAs) bind to an allosteric site on the enzyme, distinct from the active site where glucose binds. nih.govnih.gov This binding event induces a conformational change in the enzyme that increases its affinity for glucose and can also moderately increase its maximum reaction rate (Vmax). nih.gov The activation of glucokinase by these compounds enhances glucose metabolism and, in the context of the whole organism, can lead to lower blood glucose levels. nih.gov

The design of these benzamide-based GKAs focuses on achieving specific hydrogen bond and hydrophobic interactions with amino acid residues within the allosteric binding pocket of the glucokinase protein. nih.gov For example, molecular docking studies have shown that the benzamide (B126) and other substituted groups on the molecule can form hydrogen bonds with residues such as Arginine 63. nih.gov The effectiveness of these activators is often assessed by their "fold activation," which measures how much they increase the enzyme's activity compared to a control. nih.gov

The development of GKAs is a promising therapeutic strategy for type 2 diabetes. nih.govresearchgate.net However, a key challenge is to develop liver-selective activators to minimize the risk of hypoglycemia that can be associated with over-activation of glucokinase in the pancreas. researchgate.net

Histone Deacetylase 8 (HDAC8) Selective Inhibition

Certain derivatives of this compound, specifically N-hydroxy-3-sulfamoylbenzamides, have been identified as selective inhibitors of Histone Deacetylase 8 (HDAC8). researchgate.netnih.gov HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histone and non-histone proteins. nih.govnih.gov The abnormal expression of HDAC8 is linked to various diseases, including cancer. researchgate.netnih.gov

The selective inhibition of HDAC8 is a desirable therapeutic strategy as it may offer a better safety profile compared to pan-HDAC inhibitors, which target multiple HDAC isoforms and can cause more side effects. researchgate.netnih.gov The designed N-hydroxy-3-sulfamoylbenzamide-based inhibitors have shown potent inhibition of HDAC8 with IC50 values in the nanomolar range. researchgate.netnih.gov Importantly, they exhibit significant selectivity for HDAC8 over other HDAC isoforms like HDAC2 and HDAC6. researchgate.net

The mechanism of selective inhibition is attributed to the specific interactions of the inhibitor molecule with the HDAC8 enzyme. researchgate.net The hydroxamic acid group acts as a zinc-binding group (ZBG), which is a common feature of many HDAC inhibitors. researchgate.netnih.gov The phenyl spacer with the sulfamoyl moiety and the cap group of the molecule are designed to fit into the specific structural features of the HDAC8 active site. researchgate.net Molecular docking studies have helped to rationalize the observed selectivity of these compounds. researchgate.net

These selective HDAC8 inhibitors have demonstrated anti-proliferative activity against certain cancer cell lines, such as T-cell leukemia and neuroblastoma cell lines, further supporting the potential of HDAC8 as a therapeutic target in oncology. researchgate.netnih.gov

| Inhibitor Class | Target Enzyme | Selectivity | Potential Therapeutic Application |

| N-hydroxy-3-sulfamoylbenzamides | HDAC8 | High selectivity over HDAC2 and HDAC6 | Cancer (e.g., T-cell leukemia, neuroblastoma) |

Nucleoside Triphosphate Diphosphohydrolase (h-NTPDase) Modulation

Research has explored the role of compounds that modulate the activity of Nucleoside Triphosphate Diphosphohydrolases (NTPDases), such as NTPDase-1 (also known as CD39). nih.govnih.gov These enzymes are responsible for the hydrolysis of extracellular ATP and ADP to AMP, playing a role in regulating vascular inflammation and platelet activation. nih.govnih.gov While direct studies on this compound as an h-NTPDase modulator are not extensively detailed in the provided context, the broader field of enzyme modulation is relevant. For instance, SAMHD1, a deoxynucleoside triphosphate triphosphohydrolase, is known to be a viral restriction factor by limiting the dNTPs necessary for viral replication. mdpi.com This highlights the general principle of targeting nucleotide metabolism as a therapeutic strategy.

Potassium Channel (ROMK) Inhibition Studies

A series of 3-sulfamoylbenzamide (B74759) derivatives have been identified as inhibitors of the renal outer medullary potassium channel (ROMK). nih.gov The ROMK channel is a key player in renal salt reabsorption and potassium secretion. nih.gov Inhibition of this channel is a promising mechanism for developing novel diuretics with a potentially lower risk of inducing hypokalemia (low potassium levels) compared to existing diuretics like thiazides and loop diuretics. nih.govnih.gov

The discovery of these 3-sulfamoylbenzamide ROMK inhibitors often begins with high-throughput screening of compound libraries. nih.gov Subsequent optimization of the initial "hit" compounds aims to improve their potency and pharmacokinetic properties. nih.gov Structure-activity relationship (SAR) studies are conducted to understand how different chemical modifications to the sulfamoylbenzamide scaffold affect its inhibitory activity on the ROMK channel. nih.gov

Interestingly, some of these inhibitors show selectivity for the human ROMK channel over the rat ROMK channel. nih.gov The development of potent and selective ROMK inhibitors could offer a new therapeutic option for managing conditions such as hypertension and heart failure. nih.govnih.gov

Other Enzyme and Receptor Binding Profiling

Beyond the primary targets discussed above, derivatives of this compound and related benzamide structures have been evaluated for their binding affinity to a range of other enzymes and receptors. For example, some benzamide derivatives have been studied as potent ligands for dopamine (B1211576) D3 receptors, with research aimed at improving their selectivity over other dopamine receptor subtypes (D2, D4) as well as serotonin (B10506) (5-HT1A) and alpha-1 adrenergic receptors. nih.gov Additionally, the broader benzamide scaffold has been explored for its potential to modulate the activity of other enzymes, such as DNA methyltransferases (DNMTs) and nicotinamide (B372718) phosphoribosyltransferase (NAMPT), which are involved in epigenetic regulation and cellular metabolism, respectively. researchgate.netresearchgate.net This broad profiling is essential for understanding the full pharmacological profile of a compound and identifying any potential off-target effects.

Molecular Recognition and Binding Mode Characterization

The therapeutic and biological activities of sulfamoylbenzamide derivatives are fundamentally rooted in their ability to recognize and bind to specific protein targets. This recognition is a highly specific process governed by a range of non-covalent interactions.

Elucidation of Specific Ligand-Protein Interactions

Research into sulfamoylbenzamide derivatives has identified them as potent capsid assembly modulators (CAMs) of the Hepatitis B Virus (HBV). These compounds interact with the HBV core protein (Cp), which is crucial for the viral life cycle. The binding occurs at an allosteric site, a pocket at the interface of two Cp dimers. This interaction is characterized by a network of specific contacts with amino acid residues within this binding pocket. While crystal structures for the specific compound this compound are not widely available, studies on closely related sulfamoylbenzamide derivatives provide significant insights into the binding mode.

Role of Functional Groups in Hydrogen Bonding and Hydrophobic Interactions

The chemical structure of sulfamoylbenzamides is key to their interaction with target proteins. The sulfamoyl group and the benzamide moiety play critical roles in establishing a network of hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex.

The sulfonamide group can act as both a hydrogen bond donor and acceptor, forming crucial interactions with the protein backbone or side chains. The amide linkage also participates in hydrogen bonding. The aromatic rings of the benzamide structure are involved in hydrophobic and π-stacking interactions with aromatic residues in the binding pocket of the target protein. For instance, in the interaction of sulfamoylbenzamide derivatives with the HBV core protein, the central phenyl ring often sits (B43327) in a hydrophobic pocket. Modifications to the functional groups on these rings can significantly impact binding affinity and specificity.

Biochemical Pathway Modulation by Sulfamoylbenzamides

The interaction of sulfamoylbenzamides with their protein targets leads to the modulation of critical biochemical pathways. This is most prominently observed in the inhibition of viral replication processes.

Inhibition of Viral Replication Processes

The primary and most studied biochemical effect of sulfamoylbenzamide derivatives is the potent inhibition of Hepatitis B Virus (HBV) replication. By allosterically modulating the HBV core protein, these compounds disrupt the formation of functional, pgRNA-containing nucleocapsids. This interference with the encapsidation process is a critical blow to the viral life cycle, as it prevents the reverse transcription of pgRNA into viral DNA, a necessary step for the production of new virus particles.

The efficacy of these compounds is often measured by their half-maximal effective concentration (EC50), which indicates the concentration of the drug that inhibits 50% of the viral replication.

Antiviral Activity of Sulfamoylbenzamide Derivatives against HBV

| Compound | EC50 (µM) | Reference |

|---|---|---|

| DVR-01 | Data not available in provided text | |

| DVR-23 | Data not available in provided text | |

| Compound 1 | 2.3 | |

| Compound 2 | 9 | |

| BA-26019 | 0.58 | |

| BA-38017 | 0.16 |

Regulation of Metabolic Pathways

While the antiviral properties of sulfamoylbenzamides are well-documented, research also suggests their potential to modulate various metabolic pathways. It is important to note that the following findings are based on studies of the broader class of sulfamoylbenzamide derivatives, and specific research on this compound's metabolic effects is limited in publicly available literature.

Some sulfamoylbenzamide derivatives have been investigated for their anti-diabetic activity . These compounds can act as allosteric activators of glucokinase, a key enzyme in glucose metabolism that regulates insulin secretion from pancreatic β-cells and glucose utilization in the liver. By activating glucokinase, these derivatives have the potential to lower blood glucose levels.

Furthermore, certain sulfamoyl-benzamides have been identified as inhibitors of carbonic anhydrases and human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases) . Carbonic anhydrases are involved in numerous physiological processes, including pH regulation and metabolism. h-NTPDases play a role in nucleotide signaling and are implicated in conditions like thrombosis, inflammation, and cancer. The inhibition of these enzymes by sulfamoylbenzamide derivatives suggests a broader potential for this chemical class in modulating metabolic and signaling pathways.

Additionally, a study on a related compound, N-(p-chlorobenzoyl)-sulfamate, demonstrated hypolipidemic activity in rodents, affecting lipid metabolism by suppressing key enzymes involved in fatty acid and cholesterol synthesis. This indicates that compounds with a sulfamoyl-benzoyl scaffold may have a role in regulating lipid levels.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in virtual screening and for understanding the structural basis of a ligand's biological activity. For sulfonamide derivatives, including structures related to N,N-dimethyl-3-sulfamoylbenzamide, molecular docking has been employed to identify potential protein targets and elucidate binding modes. rsc.orgresearchgate.net

The prediction of ligand-protein interactions relies on sophisticated search algorithms and scoring functions. Commonly used molecular docking software packages include AutoDock, GOLD, FlexX, and DOCK, each utilizing distinct algorithms to explore the conformational space of the ligand within the protein's binding site. nih.gov For instance, AutoDock/Vina uses the Broyden-Fletcher-Goldfarb-Shanno (BFGS) algorithm for local optimization. nih.gov The general protocol for ligand-protein docking involves several key steps:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the ligand (e.g., this compound) are prepared. This includes adding hydrogen atoms, assigning atomic charges, and defining rotatable bonds for the ligand. The protein structure is typically obtained from crystallographic data from databases like the Protein Data Bank (PDB).

Definition of the Binding Site: A specific region on the protein, known as the binding pocket or active site, is defined for the docking simulation. This can be based on the location of a co-crystallized ligand or predicted by site-finding algorithms.

Conformational Sampling: The search algorithm systematically or stochastically explores various conformations and orientations of the ligand within the defined binding site. nih.gov Methods like Monte Carlo, genetic algorithms, and fragment-based incremental extension are used to generate a wide range of possible binding poses. nih.gov

Scoring and Ranking: Each generated pose is evaluated using a scoring function that estimates the binding affinity or free energy of binding. These functions typically account for forces like van der Waals interactions, electrostatic interactions, and hydrogen bonding. The poses are then ranked, with the top-ranking poses representing the most probable binding modes. nih.gov

In studies involving N,N-dimethylbenzenesulfonamide derivatives, molecular docking has been used to investigate their binding to specific targets like carbonic anhydrase IX (CA IX), an enzyme highly expressed in some cancer cells. rsc.orgresearchgate.net

Table 1: Commonly Used Software for Molecular Docking

| Software | Search Algorithm Approach | Scoring Function Basis |

| AutoDock/Vina | Gradient-based optimization (BFGS) | Empirical and knowledge-based |

| GOLD | Genetic algorithm | Empirical (e.g., GoldScore) |

| FlexX | Incremental construction | Empirical, based on LUDI |

| DOCK | Geometric matching/Incremental construction | Force-field based (AMBER) |

The output of a molecular docking simulation is a set of predicted binding poses, each with a corresponding binding affinity score (e.g., kcal/mol). nih.govyoutube.com These scores provide a semi-quantitative estimate of the binding strength, allowing for the comparison of different ligands or different binding modes of the same ligand. Lower (more negative) binding energy scores generally indicate more favorable binding. nih.govyoutube.com

Beyond the numerical score, a detailed analysis of the top-ranked poses reveals crucial interaction hotspots—specific amino acid residues in the target protein that form key contacts with the ligand. These interactions are critical for molecular recognition and binding stability. For sulfonamide-based compounds, the analysis typically focuses on:

Hydrogen Bonds: The sulfonamide group (-SO₂NH₂) and the benzamide (B126) moiety (-CONH₂) are potent hydrogen bond donors and acceptors. Docking studies on related sulfamoylbenzamide derivatives targeting the Hepatitis B Virus (HBV) capsid protein have shown the amide nitrogen acting as a hydrogen bond donor to residues like Thr128. youtube.com

Hydrophobic Interactions: The aromatic rings and dimethyl groups contribute to hydrophobic interactions with nonpolar residues in the binding pocket. For instance, the benzyl (B1604629) ring of some sulfamoylbenzamide derivatives fits into hydrophobic pockets formed by residues such as Pro25, Leu30, and Val124. youtube.com

Metal Ion Coordination: In metalloenzymes like carbonic anhydrases, the sulfonamide group can coordinate with the active site metal ion (typically zinc), which is a critical interaction for inhibitory activity. rsc.orgresearchgate.net

By identifying these interaction hotspots, researchers can understand the structure-activity relationship (SAR) and rationally design modified compounds with improved affinity and selectivity.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are frequently used to validate docking results and to assess the stability of the predicted ligand-protein complex in a more realistic, solvated environment. chemrxiv.org Programs like GROMACS and simulation packages like CHARMM are standard tools for performing these simulations. researchgate.netnih.gov

MD simulations allow for the exploration of the conformational landscape of the ligand-receptor complex. Starting from a docked pose, the simulation shows how the ligand and protein adapt to each other. During the simulation, the ligand can reorient itself within the binding pocket to find a more stable conformation, and the protein side chains can adjust to better accommodate the ligand. This "induced fit" is a crucial aspect of molecular recognition that static docking cannot fully capture. nih.gov Analysis of the simulation trajectory can reveal the most populated and energetically favorable conformations of the complex.

A primary goal of running MD simulations on a docked complex is to evaluate its stability. If a predicted binding mode is stable, the ligand should remain bound within the active site throughout the simulation. Key metrics used to assess stability and flexibility include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein backbone atoms or the ligand's heavy atoms from their initial positions over time. A stable RMSD that plateaus to a low value suggests that the complex has reached equilibrium and is stable. youtube.com

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual amino acid residues or ligand atoms around their average positions. High RMSF values indicate regions of high flexibility, while low values suggest stable and well-ordered regions. Analysis of the RMSF of binding site residues can show which residues are most affected by ligand binding. youtube.com

Hydrogen Bond Analysis: The persistence of specific hydrogen bonds between the ligand and protein over the course of the simulation is a strong indicator of a stable interaction.

These analyses provide a more rigorous assessment of the binding hypothesis generated by molecular docking, increasing confidence in the predicted interaction model.

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule like this compound. Unlike molecular mechanics methods (used in docking and MD) that rely on empirical force fields, DFT is based on the principles of quantum mechanics to calculate the electronic structure of a molecule from first principles.

The B3LYP functional is a popular hybrid functional used in DFT calculations for organic molecules, often paired with basis sets like 6-31G(d,p) or 6-311++G**. researchgate.net These calculations are invaluable for:

Geometry Optimization: DFT is used to determine the most stable three-dimensional structure (conformation) of the molecule by finding the geometry with the minimum energy. researchgate.net This provides accurate bond lengths, bond angles, and dihedral angles.

Electronic Properties: DFT calculations can determine a range of electronic properties, including:

Molecular Electrostatic Potential (MESP): This maps the electrostatic potential onto the electron density surface of the molecule, revealing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding where a molecule is likely to engage in non-covalent interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO is an indicator of chemical stability and polarizability.

Atomic Charges: Calculating the partial charges on each atom helps in understanding the charge distribution and dipole moment of the molecule, which are important for parameterizing force fields used in molecular docking and MD simulations.

These quantum chemical insights complement the findings from docking and MD simulations by providing a detailed understanding of the ligand's inherent chemical properties that govern its interactions with biological targets.

Table 2: Summary of Computational Methods and Applications

| Method | Software/Functional | Key Applications for this compound |

| Molecular Docking | AutoDock, GOLD, FlexX | Target identification, binding mode prediction, virtual screening |

| Molecular Dynamics | GROMACS, CHARMM | Stability analysis of ligand-protein complex, conformational analysis |

| Quantum Chemistry | DFT (e.g., B3LYP/6-31G(d,p)) | Geometry optimization, electronic structure, reactivity analysis |

Electronic Structure Analysis and Reactivity Descriptors

These descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are critical. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. A molecule with a high HOMO energy is a good electron donor, and one with a low LUMO energy is a good electron acceptor. orientjchem.org

Energy Gap (ΔE): The difference between the HOMO and LUMO energies is the energy gap. A small energy gap suggests that the molecule is more easily excited and thus more reactive, often referred to as a "soft" molecule. Conversely, a large energy gap indicates higher stability and lower reactivity, characterizing a "hard" molecule. orientjchem.org

Electronegativity (χ): This describes the power of an atom or group of atoms to attract electrons towards itself.

Chemical Potential (μ): Related to electronegativity, this descriptor indicates the escaping tendency of electrons from an equilibrium system.

Global Hardness (η) and Softness (S): These properties quantify the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. orientjchem.org

Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It has been shown to provide insights into the biological activity of compounds. orientjchem.org

Studies on related sulfamide (B24259) and sulfonamide compounds have demonstrated that these reactivity descriptors can vary significantly with structural modifications, influencing their biological activities. orientjchem.org For instance, in a study of unsymmetrical sulfamides, the molecule with the smallest energy gap was identified as the softest and most easily excited, while another with the highest HOMO energy was the best electron donor. orientjchem.org Such analyses are vital for understanding the structure-activity relationships within the sulfamoylbenzamide class.

Table 1: Global Reactivity Descriptors and Their Significance

| Descriptor | Symbol | Significance in Molecular Reactivity |

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the ability to donate electrons. Higher values suggest better electron-donating capability. orientjchem.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the ability to accept electrons. Lower values suggest better electron-accepting capability. orientjchem.org |

| Energy Gap | ΔE | The difference between ELUMO and EHOMO. A smaller gap indicates higher reactivity. orientjchem.org |

| Electronegativity | χ | The tendency to attract electrons. |

| Chemical Potential | μ | The escaping tendency of electrons. |

| Global Hardness | η | Resistance to change in electron distribution. orientjchem.org |

| Global Softness | S | The reciprocal of global hardness; indicates higher reactivity. orientjchem.org |

| Electrophilicity Index | ω | Measures the propensity to accept electrons and can correlate with biological activity. orientjchem.org |

Prediction of Spectroscopic Properties and Conformational Landscapes

Computational methods are also employed to predict spectroscopic properties and explore the conformational landscapes of molecules like this compound. The conformation of a molecule, which describes the spatial arrangement of its atoms, can significantly influence its physical and biological properties.

Conformational analysis of related N-aryl amides has shown that the preference for a particular conformation can depend on factors like π-electron density and steric interactions. nih.gov For example, in N,N-diaryl amides, the more π-electron-rich aryl group often adopts a trans position relative to the amide oxygen. nih.gov However, unusual conformational preferences have been observed in some cases, highlighting the importance of detailed analysis for each specific compound class. nih.gov

The prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and mass spectrometry fragmentation patterns, can be achieved through computational modeling. nih.gov These predictions are valuable for confirming the structure of synthesized compounds and for interpreting experimental data. For instance, predicted collision cross-section (CCS) values, which are related to the shape and size of an ion in the gas phase, can be calculated for different adducts of a molecule and compared with experimental mass spectrometry data. uni.lu

Cheminformatics in Sulfamoylbenzamide Research

Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. u-strasbg.frdrugdesign.org It plays a crucial role in analyzing large datasets of chemical information to identify new drug candidates and optimize their properties. u-strasbg.fryoutube.com

Database Mining for Analog Discovery

One of the key applications of cheminformatics is the mining of large chemical databases to discover analogs of a target compound. nih.gov These databases, containing millions of chemical structures and associated data, can be searched to find molecules with similar structural features or predicted properties to this compound. u-strasbg.fr

This process, often part of the initial stages of drug discovery, can be facilitated by various computational tools and techniques, including:

Structure and Substructure Searching: Identifying molecules that contain the core sulfamoylbenzamide scaffold or specific substructures known to be important for a desired activity.

Similarity Searching: Finding molecules that are structurally similar to a query molecule, based on various molecular fingerprints and descriptors.

Pharmacophore Mapping: Identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity and searching for molecules that match this pharmacophore. drugdesign.org

By mining databases like PubChem, ChEMBL, and others, researchers can identify commercially available or synthetically accessible analogs of this compound for further investigation, accelerating the discovery of new compounds with potentially improved properties.

In Silico Prediction of Molecular Properties for Research Design

Cheminformatics provides a suite of tools for the in silico prediction of a wide range of molecular properties, which is invaluable for designing research studies and prioritizing compounds for synthesis and testing. nih.gov These predictions can help to reduce the time and cost associated with experimental work. youtube.com

Quantitative Structure-Property Relationship (QSPR) models are a cornerstone of this approach. nih.govnih.gov These models use statistical methods and machine learning to correlate the chemical structure of a molecule with its physicochemical properties. nih.govnih.gov For a compound like this compound, QSPR models can predict properties such as:

Physicochemical Properties:

Octanol-water partition coefficient (logP)

Water solubility (logS)

Boiling point (BP)

Melting point (MP)

Vapor pressure (logVP)

ADME/Tox Properties:

Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics

Toxicity profiles

Modern cheminformatics workflows often utilize open-source tools to build and validate these prediction models, making them more accessible and transparent. nih.gov The predicted properties can guide the selection of derivatives with a higher probability of success in later stages of research and development. nih.gov For example, by predicting the solubility and potential toxicity of virtual analogs of this compound, researchers can focus their synthetic efforts on the most promising candidates. universiteitleiden.nl

Table 2: In Silico Predicted Properties for Research Design

| Property Category | Examples of Predicted Properties | Relevance to Research Design |

| Physicochemical Properties | logP, logS, Boiling Point, Melting Point nih.gov | Guides selection of compounds with appropriate physical characteristics for formulation and delivery. |

| ADME/Tox | Absorption, Distribution, Metabolism, Excretion, Toxicity nih.gov | Helps to identify compounds with favorable pharmacokinetic and safety profiles early in the discovery process. nih.gov |

| Biological Activity | Binding affinity, Enzyme inhibition | Prioritizes compounds for synthesis and biological testing based on predicted potency. |

Preclinical Mechanistic Investigations and Biological Assays

In Vitro Cellular Models for Mechanistic Elucidation

The compound N,N-dimethyl-3-sulfamoylbenzamide and its derivatives have been the subject of various in vitro studies to understand their mechanisms of action at the cellular and molecular levels. These investigations utilize a range of cell-based and enzyme assays to determine target engagement, pathway modulation, and cellular effects.

A significant area of research for sulfamoylbenzamide derivatives has been their potential as inhibitors of Hepatitis B Virus (HBV) replication. The core protein of HBV is a critical component in the viral life cycle, involved in capsid assembly, reverse transcription, and the formation of covalently closed circular DNA (cccDNA), which is essential for maintaining chronic infection. nih.govnih.govnih.gov Small molecules that interfere with capsid assembly, known as capsid assembly modulators (CAMs), are a promising therapeutic strategy. nih.gov

Derivatives of sulfamoylbenzamide have been identified as CAMs that can disrupt the normal assembly of HBV nucleocapsids. nih.govnih.gov In cell-based assays, these compounds have been shown to interfere with the formation of functional nucleocapsids, which are necessary for the encapsidation of pregenomic RNA (pgRNA) and viral polymerase. nih.govnih.gov This disruption can lead to the formation of non-functional or aggregated capsids. nih.gov

The effect on cccDNA is a crucial aspect of anti-HBV activity. The formation of cccDNA in the nucleus of infected hepatocytes is a key step in establishing and maintaining chronic infection. nih.govnih.gov By interfering with nucleocapsid assembly and maturation, sulfamoylbenzamide derivatives can indirectly inhibit the formation of new cccDNA. nih.govnih.gov The reduction in cccDNA levels is often assessed by measuring the secretion of Hepatitis B e-antigen (HBeAg), a cccDNA-dependent marker, in cell culture models like HepAD38 cells. nih.gov Several sulfamoylbenzamide analogs have demonstrated a significant reduction in HBeAg secretion, indicating an impact on cccDNA formation or maintenance. nih.gov

Table 1: Effect of Selected Sulfamoylbenzamide Derivatives on HBV Replication

| Compound | EC50 (µM) for HBeAg Reduction | Key Findings |

| 4a | 1.0 - 9.7 (general range for derivatives) | Reduced secreted HBeAg by 90% at 3-4 µM. nih.gov |

| 4f | 1.0 - 9.7 (general range for derivatives) | Reduced secreted HBeAg by 90% at 3-4 µM. nih.gov |

| GLS-4 | ~2 µM | Reference compound, reduced HBeAg secretion. nih.gov |

EC50 values represent the concentration at which 50% of the maximal effect is observed.

The versatility of the sulfamoylbenzamide scaffold is evident from its investigation against a variety of enzymatic targets beyond virology.

Glucokinase (GK): GK is a key enzyme in glucose metabolism and is considered a therapeutic target for type 2 diabetes. nih.gov Derivatives of 3,5-disubstituted benzamide (B126), which share a structural relationship with this compound, have been synthesized and evaluated as allosteric activators of glucokinase. nih.gov These compounds aim to enhance the enzyme's activity, thereby improving glucose homeostasis. nih.gov

Histone Deacetylase 8 (HDAC8): HDACs are a class of enzymes involved in gene expression regulation, and their inhibitors are explored as anti-cancer agents. researchgate.netnih.gov Novel N-hydroxy-3-sulfamoylbenzamide-based derivatives have been developed as selective inhibitors of HDAC8. researchgate.netnih.gov Certain compounds in this series exhibited potent HDAC8 inhibition with two-digit nanomolar IC50 values and demonstrated considerable selectivity over other HDAC isoforms like HDAC2 and HDAC6. researchgate.netnih.gov

Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): This family of enzymes plays a role in various physiological and pathological processes, including thrombosis, inflammation, and cancer. nih.govnih.gov Sulfamoylbenzamide derivatives have been synthesized and screened for their inhibitory activity against different isoforms of h-NTPDases. nih.govnih.govresearchgate.net Specific derivatives have shown selective inhibition of h-NTPDase1, h-NTPDase2, h-NTPDase3, and h-NTPDase8, with IC50 values in the sub-micromolar to low micromolar range. nih.govnih.gov

Renal Outer Medullary Potassium (ROMK) Channel: ROMK inhibitors are being investigated as a novel class of diuretics. A high-throughput screening campaign identified a 3-sulfamoylbenzamide (B74759) derivative as a modest inhibitor of the ROMK channel. nih.gov Subsequent optimization of this scaffold led to the development of more potent inhibitors with improved in vitro properties. nih.gov

Table 2: Inhibitory Activity of Sulfamoylbenzamide Derivatives on Various Enzymes

| Enzyme Target | Compound Series | IC50 Values | Key Findings |

| HDAC8 | N-hydroxy-3-sulfamoylbenzamides | Nanomolar range (e.g., 12a, 12b, 12c) | Selective inhibition over HDAC2 (>180-fold) and HDAC6 (~30-fold). researchgate.netnih.gov |

| h-NTPDase1 | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) | 2.88 ± 0.13 µM | Potent inhibitor of h-NTPDase1. nih.govnih.govuaeu.ac.ae |

| h-NTPDase2 | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) | Sub-micromolar | Reduced the activity of h-NTPDase2. nih.govnih.govuaeu.ac.ae |

| h-NTPDase3 | Compound 3i | 0.72 ± 0.11 µM | Potent inhibitor of h-NTPDase3. nih.govnih.govuaeu.ac.ae |

| h-NTPDase8 | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid (2d) | 0.28 ± 0.07 µM | Selectively blocked h-NTPDase8. nih.govnih.gov |

| ROMK | 3-sulfamoylbenzamide 4 | 6.5 µM (Tl+ flux IC50) | Identified as a hit from high-throughput screening. nih.gov |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

The biological effects of sulfamoylbenzamide derivatives often stem from their ability to modulate key cellular signaling pathways.

NF-κB Signaling: Some N-substituted benzamides have been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a crucial transcription factor involved in inflammatory responses. nih.gov This inhibition is a potential mechanism for their observed anti-inflammatory effects. nih.gov

Apoptosis Induction: Certain benzamide derivatives have been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov For instance, N-substituted benzamides can trigger the release of cytochrome c from mitochondria into the cytosol, leading to the activation of caspase-9 and the subsequent apoptotic cascade. nih.gov This pro-apoptotic activity has been observed in cell lines such as the murine 70Z/3 pre-B cell line and the human promyelocytic cancer cell line HL60. nih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit this drug-induced apoptosis. nih.gov Furthermore, some derivatives have been found to cause a G2/M cell cycle block prior to the onset of apoptosis. nih.gov

Beyond apoptosis, sulfamoylbenzamide derivatives have been evaluated for other specific cellular effects. In the context of cancer, inhibiting cell migration is a key therapeutic goal. A study on N-substituted sulfamoylbenzamide STAT3 inhibitors, based on the structure of Niclosamide, found that the lead compound, B12, could inhibit the migration of cancer cells. nih.gov This effect is linked to the inhibition of the STAT3 signaling pathway. nih.gov

A critical component of preclinical evaluation is the assessment of cellular toxicity to determine the therapeutic window and selectivity of a compound. For the sulfamoylbenzamide derivatives developed as anti-HBV agents, their toxicity was evaluated in human hepatocyte, lymphocyte, and other cell lines. nih.gov The 50% cytotoxic concentration (CC50) is a standard measure used to quantify this toxicity. The selectivity index (SI), calculated as the ratio of CC50 to the effective concentration (EC50), provides an indication of the compound's therapeutic potential. Compounds with a high SI are generally more desirable as they are effective at concentrations that are not toxic to the host cells. The anti-HBV sulfamoylbenzamide derivatives were generally found to have a favorable toxicity profile in these in vitro assessments. nih.gov Similarly, for the HDAC8 inhibitors, selective anti-proliferative activity was observed against T-cell leukemia and neuroblastoma cell lines, indicating a degree of cancer cell-specific cytotoxicity. researchgate.netnih.gov

In Vivo Mechanistic Studies in Animal Models (Focus on molecular pathways, not efficacy)

While the prompt focuses on preclinical mechanistic investigations, the available search results primarily detail in vitro findings and in vivo efficacy rather than in-depth in vivo mechanistic studies on the molecular pathways of this compound itself. However, for a related series of N-substituted sulfamoylbenzamide STAT3 inhibitors, an in vivo study in a mouse xenograft model using MDA-MB-231 cells demonstrated that the lead compound suppressed tumor growth. nih.gov This anti-tumor activity is attributed to the inhibition of the STAT3 signaling pathway, as evidenced by the in vitro data showing inhibition of STAT3 phosphorylation and downstream gene expression. nih.gov This provides an example of how the molecular mechanism elucidated in vitro is translated to an in vivo setting.

Assessment of Biochemical Modulation in Organ Systems

Sulfonamide compounds are known to interact with various biological systems, and their effects on organ function are a key area of preclinical investigation.

Studies on sulfa drugs have shown they can induce pharmacokinetic changes affecting renal function. In one study involving rabbits, administration of a sulfa drug led to a delayed uptake and clearance of a radiotracer used to assess kidney function. nih.gov Specifically, the time to peak radioactivity (Tmax) and the time for half of the radioactivity to be cleared (T1/2) were significantly increased, suggesting an impact on renal tubule reabsorption and excretion processes. nih.gov

Table 1: Effects of a Sulfa Drug on Renal Function Parameters in Rabbits

| Parameter | Control Group (Mean ± SD) | Sulfa-Treated Group (Mean ± SD) | P-value |

| Tmax (min) | 2.2 ± 0.3 | 5.9 ± 0.5 | < 0.05 |

| T1/2 (min) | 3.1 ± 0.3 | 8.4 ± 0.6 | < 0.05 |

Data sourced from a study on the effects of a sulfa drug on kidney function in New Zealand white rabbits. nih.gov

These findings highlight the potential for sulfonamides to modulate renal biochemical pathways, a critical consideration in their preclinical assessment.

Mechanistic Studies of Antiviral Activity in Animal Models (e.g., HBV infection models)

A significant area of research for sulfonamide derivatives has been their potential as antiviral agents, particularly against the Hepatitis B virus (HBV). nih.govnih.gov The mechanism of action for these compounds often involves the modulation of viral capsid assembly. nih.govnih.gov

Sulfamoylbenzamide (SBA) derivatives have been identified as potent inhibitors of HBV replication. nih.gov These compounds, classified as capsid assembly modulators (CAMs), function by accelerating the assembly of the viral capsid, which interferes with the proper encapsulation of the viral polymerase and pregenomic RNA (pgRNA). nih.govnih.gov This premature assembly leads to the formation of non-infectious viral particles and disrupts the formation of covalently closed circular DNA (cccDNA), a key component in the persistence of HBV infection. nih.govnih.gov

In vitro studies using cell lines that support HBV replication have demonstrated that certain sulfamoyl-based CAMs can significantly reduce the amount of HBV DNA in cell culture supernatants at submicromolar concentrations. nih.govnih.gov For instance, some derivatives have shown effective concentrations (EC50) for inhibiting HBV DNA replication in the range of 0.11 to 1.2 µM, with minimal cytotoxicity. nih.gov